Lower Activation Energy in Wittig Olefination Relative to the Chloride Analog
In a direct kinetic comparison under identical two-phase conditions (NaOH(aq)/CH₂Cl₂, benzaldehyde substrate), benzyltriphenylphosphonium bromide (BTPPB) exhibited a lower activation energy (Eₐ = 11.97 kcal mol⁻¹) than benzyltriphenylphosphonium chloride (BTPPC; Eₐ = 12.984 kcal mol⁻¹) . The 7.8% reduction in Eₐ translates to a measurably faster reaction rate at a given temperature, making the bromide salt the kinetically preferred reagent when reaction time or temperature control is critical.
| Evidence Dimension | Arrhenius activation energy (Eₐ) for Wittig stilbene synthesis |
|---|---|
| Target Compound Data | 11.97 kcal mol⁻¹ |
| Comparator Or Baseline | Benzyltriphenylphosphonium chloride (BTPPC): 12.984 kcal mol⁻¹ |
| Quantified Difference | ΔEₐ = –1.01 kcal mol⁻¹ (–7.8%) |
| Conditions | Benzaldehyde + phosphonium salt, NaOH(aq)/CH₂Cl₂ two-phase system, 25–45 °C |
Why This Matters
Procurement of the bromide over the chloride delivers a quantifiable kinetic advantage in Wittig olefination, enabling either faster throughput or lower energy input for the same conversion.
- [1] Wang, M.-L., Lay, S.-R. & Jwo, J.-J. (1989) Kinetic study of stilbene synthesis with benzyltriphenylphosphonium bromide as phase transfer catalyst. Journal of the Chinese Institute of Engineers, 12(3), 293–300. View Source
